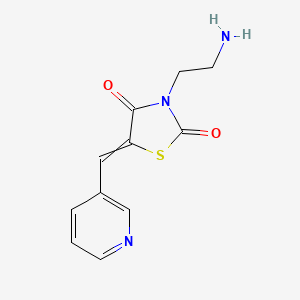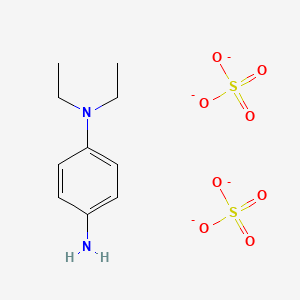
4-N,4-N-diethylbenzene-1,4-diamine;disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N,4-N-diethylbenzene-1,4-diamine;disulfate is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene and is characterized by the presence of two ethyl groups attached to the nitrogen atoms of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-diethylbenzene-1,4-diamine;disulfate typically involves the reaction of benzene-1,4-diamine with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-N,4-N-diethylbenzene-1,4-diamine;disulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions with halogens and other electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include quinones, amines, and halogenated derivatives of this compound .
Applications De Recherche Scientifique
4-N,4-N-diethylbenzene-1,4-diamine;disulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in biochemical assays and as a staining agent for proteins and nucleic acids.
Industry: The compound is used in the production of dyes, pigments, and polymers
Mécanisme D'action
The mechanism of action of 4-N,4-N-diethylbenzene-1,4-diamine;disulfate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form stable complexes with metal ions, which can influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-p-phenylenediamine: Similar in structure but lacks the disulfate group.
4-Amino-N,N-diethylaniline: Another derivative with similar chemical properties.
Diethyl-p-phenylenediamine: A closely related compound used in similar applications
Uniqueness
4-N,4-N-diethylbenzene-1,4-diamine;disulfate is unique due to its disulfate group, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in specific industrial and research applications .
Propriétés
Formule moléculaire |
C10H16N2O8S2-4 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
4-N,4-N-diethylbenzene-1,4-diamine;disulfate |
InChI |
InChI=1S/C10H16N2.2H2O4S/c1-3-12(4-2)10-7-5-9(11)6-8-10;2*1-5(2,3)4/h5-8H,3-4,11H2,1-2H3;2*(H2,1,2,3,4)/p-4 |
Clé InChI |
ZNQFTDYYZBLGBO-UHFFFAOYSA-J |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid](/img/structure/B11819696.png)

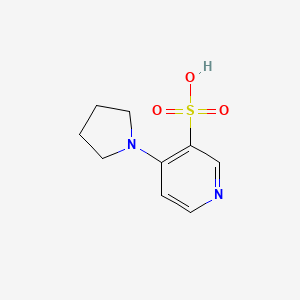

![2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B11819711.png)
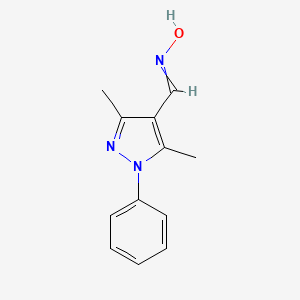


![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide](/img/structure/B11819751.png)
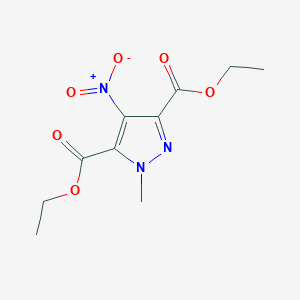

![[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate](/img/structure/B11819788.png)
